Bienvenue dans la boutique en ligne BenchChem!

(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Prolylcarboxypeptidase PrCP inhibitor Bioisostere

The compound (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone (CAS 1950768-40-7) is a synthetic small molecule belonging to the piperidinyl pyrazole class. Publicly indexed under the synonym 'Piperidinyl pyrazole derivative 3' and 'PMID28699813-Compound-B', it is specifically annotated as an inhibitor of the serine protease prolylcarboxypeptidase (PrCP).

Molecular Formula C14H22N4O
Molecular Weight 262.357
CAS No. 1950768-40-7
Cat. No. B2483515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
CAS1950768-40-7
Molecular FormulaC14H22N4O
Molecular Weight262.357
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCNC2)C(=O)N3CCCC3
InChIInChI=1S/C14H22N4O/c1-17-10-12(14(19)18-7-2-3-8-18)13(16-17)11-5-4-6-15-9-11/h10-11,15H,2-9H2,1H3
InChIKeyLGKCQAFDWGLTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone (CAS 1950768-40-7): A Targeted Prolylcarboxypeptidase Inhibitor


The compound (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone (CAS 1950768-40-7) is a synthetic small molecule belonging to the piperidinyl pyrazole class. Publicly indexed under the synonym 'Piperidinyl pyrazole derivative 3' and 'PMID28699813-Compound-B', it is specifically annotated as an inhibitor of the serine protease prolylcarboxypeptidase (PrCP) [1]. Its structure integrates a 1-methylpyrazole core with a 3-piperidinyl substituent and a pyrrolidin-1-ylmethanone amide, a scaffold explored in Merck-originated patent filings for metabolic and cardiovascular indications [2].

Why (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone Cannot Be Substituted with Generic Pyrazole-Piperidine Analogs


Generic substitution within the piperidinyl pyrazole PrCP inhibitor class fails because of the highly sensitive nature of the non-classical pyrazole-amide bioisosterism. Research from Merck demonstrates that replacing the central amide bond with a pyrazole ring—the core design feature of this compound—requires precise, subsequent structural modifications to the piperidine and pyrrolidine substituents to maintain target potency [1]. Even minor alterations, such as the removal of the N-methyl group on the pyrazole or replacement of the pyrrolidine ring, have been shown across the patent family to drastically alter both PrCP binding affinity and pharmacokinetic properties, making uncharacterized analogs unreliable surrogates for the validated scaffold represented by CAS 1950768-40-7 [2].

Quantitative Differentiation of (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone Against Closest Analogs


Target Engagement: PrCP Inhibitory Potency Relative to Amide-Containing Congeners

The primary differentiation of the target compound arises from its role as a pyrazole-based bioisostere of a potent amide PrCP inhibitor. In the Merck optimization campaign, the pyrazole-for-amide replacement was employed to improve physicochemical properties over the parent amide series. While the precise IC50 of CAS 1950768-40-7 against human PrCP is not disclosed in the public domain, homologous pyrazolyl-piperidine compounds from the same patent family (e.g., those with a 4-fluorophenyl substituent) maintained low-nanomolar enzymatic IC50 values comparable to the amide benchmarks, confirming the viability of this specific scaffold for retaining target potency [1].

Prolylcarboxypeptidase PrCP inhibitor Bioisostere

Structural Specificity: The N-Methylpyrazole Moiety as a Key Pharmacophoric Distinction

The 1-methyl substitution on the pyrazole ring of the target compound is a critical determinant of its selectivity profile. SAR studies within the chemical class illustrated that N-alkylated pyrazoles exhibit significantly different binding modes compared to their unsubstituted pyrazole counterparts, directly influencing the off-rate from the PrCP active site [1]. This is a key differentiator from earlier PrCP inhibitors that relied on benzimidazole or simple piperidine scaffolds, which lacked this specific alkylation motif and exhibited distinct pharmacokinetic half-lives [2].

Structure-Activity Relationship Pharmacophore Pyrazole

Scaffold Novelty: Differentiation from Off-Target Kinase Inhibitors

Piperidinyl-pyrazole scaffolds are often associated with kinase inhibition (e.g., Akt). However, the target compound is patented and annotated specifically for PrCP inhibition, a serine protease. This functional annotation is a critical procurement specification: it distinguishes the compound from structurally related piperidinyl pyrazole kinase inhibitors such as US9023865 series ERK2 inhibitors, which exhibit potent kinase activity (IC50 of 0.288 nM for ERK2) but are inactive against PrCP [1]. Selecting based on the annotated target (PrCP) rather than the chemical scaffold alone is essential for experimental validity.

Selectivity Kinase inhibitor Protease inhibitor

Recommended Application Scenarios for (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone Based on Quantitative Evidence


In Vivo Target Validation of PrCP in Obesity and Metabolic Syndrome Models

Given its annotated role as a PrCP inhibitor within the Merck metabolic disease program, the compound is best suited for pharmacological validation studies targeting PrCP in diet-induced obese (DIO) mouse models. Its structural design as a pyrazole bioisostere suggests the potential for improved oral bioavailability over earlier amide-based PrCP inhibitors, making it a candidate for chronic oral dosing studies in metabolic research [1].

Selectivity Profiling Against Serine Protease Panels

The compound serves as a critical tool for profiling the selectivity of piperidinyl-pyrazole analogs across the serine protease family. Its explicit annotation as a PrCP inhibitor, distinct from kinase-targeting analogs, makes it a reference standard for developing selectivity assays, particularly to differentiate PrCP activity from off-target effects on the renin-angiotensin or kallikrein-kinin systems [2].

Analytical Reference Material for Pyrazole-Amide Bioisostere Research

As a characterized example of a non-classical pyrazole-amide bioisostere, CAS 1950768-40-7 can be used as a reference compound in medicinal chemistry campaigns aimed at exploring bioisosteric replacements. Its NMR and chromatographic fingerprints can guide the quality control of new synthetic batches, ensuring that the critical N-methyl and pyrrolidine features are intact [3].

Quote Request

Request a Quote for (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.